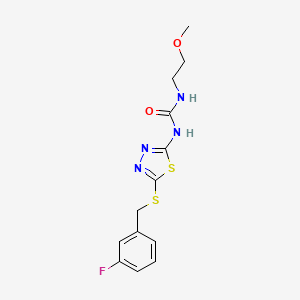

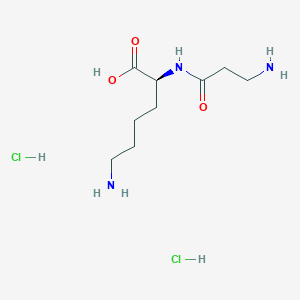

![molecular formula C7H12N4 B2629861 4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine CAS No. 2095409-92-8](/img/structure/B2629861.png)

4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine is a chemical compound with the CAS Number: 2095409-92-8 . Its molecular weight is 152.2 and its IUPAC name is 5,6,7,8-tetrahydro-4H-pyrazolo [1,5-a] [1,4]diazepin-2-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N4/c8-7-4-6-5-9-2-1-3-11(6)10-7/h4,9H,1-3,5H2,(H2,8,10) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

A broad approach towards the synthesis of various heterocyclic compounds including tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one has been developed, highlighting the regioselective strategy and cyclisation techniques to obtain fused heterocyclic compounds. The synthesis process involves the treatment of intermediates with amines, leading to oxirane ring-opening and direct cyclisation to yield target compounds, confirmed by spectroscopy and HRMS investigation (Karolina Dzedulionytė et al., 2022). Furthermore, the synthesis of novel pyrazolo[1,5-a]pyrimidines and derivatives with pharmaceutical interest has been explored, demonstrating the compound's versatility in synthesizing polyfunctionally substituted derivatives (A. El‐Mekabaty et al., 2017).

Novel Synthetic Approaches and Chemical Properties

Innovative methods for constructing benzo[f]pyrazolo[1,5-a][1,3]diazepine scaffolds through Rh(iii)-catalyzed C-H activation and intramolecular condensation have been developed, showcasing the compound's potential in sequential bond formation under mild conditions (Yi Ning et al., 2020). Another study highlights the synthesis of tetracyclic structures utilizing α-amino acids and palladium-catalyzed amination, emphasizing the compound's role in generating complex heterocyclic frameworks (L. Basolo et al., 2010).

Pharmaceutical Potential and Binding Studies

Research has identified the compound's utility in synthesizing derivatives with affinities for central benzodiazepine receptors, suggesting its significance in designing compounds with potential pharmacological activities. The structure-affinity relationship provides insights into developing new therapeutic agents (F. Bruni et al., 1993).

Structural Functionalization and Design of Derivatives

Significant emphasis has been placed on the structural functionalization of pyrazolo[1,4]diazepines, demonstrating their importance in the synthesis of biologically active compounds. The detailed examination of reaction conditions and the synthetic potential for direct functionalization to achieve diverse biological derivatives underscores the compound's versatility in drug design (S. Kemskii et al., 2017).

Propiedades

IUPAC Name |

5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c8-7-4-6-5-9-2-1-3-11(6)10-7/h4,9H,1-3,5H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQGJTWGILNPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=NN2C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

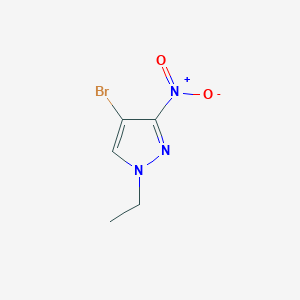

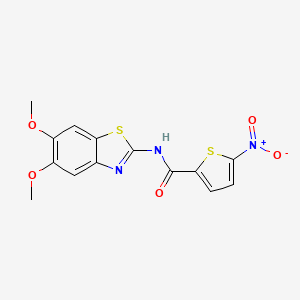

![N-(4-fluorophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2629782.png)

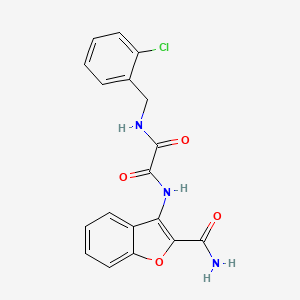

![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2629784.png)

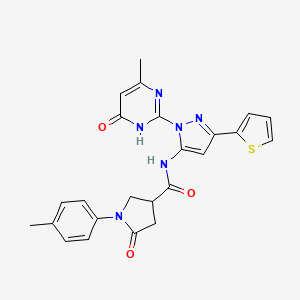

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2629786.png)

![4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2629787.png)

![6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629789.png)

![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2629794.png)

![[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2629797.png)